molecular formula C14H14O2 B3118585 2-Methyl-3-naphthalen-1-yl-propionic acid CAS No. 24026-43-5

2-Methyl-3-naphthalen-1-yl-propionic acid

Cat. No. B3118585
Key on ui cas rn: 24026-43-5
M. Wt: 214.26 g/mol
InChI Key: LXZGARSEFLNFFB-UHFFFAOYSA-N
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Patent
US05830821

Procedure details

A solution of 23.7 g (422 mmol) of potassium hydroxide in 50 ml of water was added to 33.2 g (105 mmol) of the compound 1 in 70 ml of ethanol, and the mixture was heated under reflux for 4 hours. After the solvent had been stripped off, the solid residue was taken up in ethyl acetate, water was added and the pH was brought to 1 with hydrochloric acid. The aqueous phase was extracted several times with ethyl acetate. After drying over magnesium sulfate, the combined organic phases were evaporated completely. The residue was stirred with hexane for crystallization. For decarboxylation, the beige-colored solid was heated at 175° C. until the evolution of gas had ended. 21 g (94%) of the product 2 were obtained as a beige-colored solid.
Quantity
23.7 g
Type
reactant
Reaction Step One
Name
compound 1
Quantity
33.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
94%

Identifiers

REACTION_CXSMILES
[OH-:1].[K+].CC(C[C:16]1[CH:25]=[CH:24][C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[CH:17]=1)(C(OCC)=O)C(OCC)=O.Cl.[OH2:27]>C(O)C.C(OCC)(=O)C>[CH3:17][CH:18]([CH2:23][C:19]1[C:18]2[C:23](=[CH:24][CH:25]=[CH:16][CH:17]=2)[CH:22]=[CH:21][CH:20]=1)[C:19]([OH:27])=[O:1] |f:0.1|

Inputs

Step One
Name
Quantity
23.7 g
Type
reactant
Smiles
[OH-].[K+]
Name
compound 1
Quantity
33.2 g
Type
reactant
Smiles
CC(C(=O)OCC)(C(=O)OCC)CC1=CC2=CC=CC=C2C=C1
Name
Quantity
50 mL
Type
reactant
Smiles
O
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
175 °C
Stirring
Type
CUSTOM
Details
The residue was stirred with hexane for crystallization
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted several times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the combined organic phases were evaporated completely

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)O)CC1=CC=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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